molecular formula C8H10N2O3 B1583997 5-Methoxy-N-methyl-2-nitrobenzenamine CAS No. 69397-93-9

5-Methoxy-N-methyl-2-nitrobenzenamine

Cat. No. B1583997
CAS RN: 69397-93-9
M. Wt: 182.18 g/mol
InChI Key: YRBBCZYRHITZDJ-UHFFFAOYSA-N
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Patent
US05026704

Procedure details

A solution of 3.7 g (20.4 mmol) N-methyl-5-methoxy-2-nitroaniline in 700 ml ethanol was added 7.4 ml 4N hydrochloric acid, and then hydrogenated at atm. pressure by using 5% Pd-C (0.5 g) as a catalyst. The reaction mixture was filtered and evaporated in vacuo to give 2-amino-5-methoxy-N-methylaniline as crystals.
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
7.4 mL
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One
Name
Quantity
0.5 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][C:3]1[CH:8]=[C:7]([O:9][CH3:10])[CH:6]=[CH:5][C:4]=1[N+:11]([O-])=O.Cl>C(O)C.[Pd]>[NH2:11][C:4]1[CH:5]=[CH:6][C:7]([O:9][CH3:10])=[CH:8][C:3]=1[NH:2][CH3:1]

Inputs

Step One
Name
Quantity
3.7 g
Type
reactant
Smiles
CNC1=C(C=CC(=C1)OC)[N+](=O)[O-]
Name
Quantity
7.4 mL
Type
reactant
Smiles
Cl
Name
Quantity
700 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0.5 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
NC1=C(NC)C=C(C=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.